molecular formula C21H18N2O3 B11192668 N'-(3-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide CAS No. 386284-06-6

N'-(3-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide

Cat. No.: B11192668
CAS No.: 386284-06-6
M. Wt: 346.4 g/mol
InChI Key: BOEFVERUHKPCBD-HYARGMPZSA-N
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Description

N’-(3-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzylidene group linked to a benzyloxybenzene moiety, along with a hydrazide functional group. Its molecular formula is C21H18N2O3, and it has been studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 4-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for N’-(3-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The benzylidene and benzyloxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(3-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-(Benzyloxy)benzylidene)-3-nitrobenzohydrazide
  • N’-(3-(Benzyloxy)benzylidene)-3-bromobenzohydrazide
  • N’-(3-(Benzyloxy)benzylidene)-2-methoxybenzohydrazide

Uniqueness

N’-(3-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its combination of a benzyloxy group and a hydrazide linkage makes it a versatile compound for various research applications.

Properties

CAS No.

386284-06-6

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

4-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H18N2O3/c24-19-11-9-18(10-12-19)21(25)23-22-14-17-7-4-8-20(13-17)26-15-16-5-2-1-3-6-16/h1-14,24H,15H2,(H,23,25)/b22-14+

InChI Key

BOEFVERUHKPCBD-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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